Methyl-N-isopentyl(D,L)-alanine
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Overview
Description
Methyl 2-[(3-methylbutyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound has a molecular formula of C10H21NO2 and a molecular weight of 187.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including methyl 2-[(3-methylbutyl)amino]propanoate, is through nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
Industrial production of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methylbutyl)amino]propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, the products can vary, but typically include a new ester or amide.
Scientific Research Applications
Methyl 2-[(3-methylbutyl)amino]propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(3-methylbutyl)amino]propanoate exerts its effects involves interactions with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A widely used ester with similar properties but a different alkyl group.
Isopropyl butyrate: An ester with a similar structure but different alkyl and acyl groups.
Uniqueness
Methyl 2-[(3-methylbutyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactions that may not be possible with other esters .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-(3-methylbutylamino)propanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-6-10-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
MHJBZROHVLQYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C(=O)OC |
Origin of Product |
United States |
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